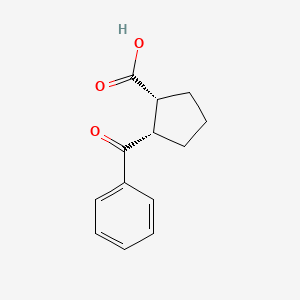

cis-2-Benzoylcyclopentane-1-carboxylic acid

Description

Key Stereochemical Features:

- Stereocenters : C1 (carboxylic acid) and C2 (benzoyl).

- CIP Priorities : Benzoyl (higher priority due to benzene) > carboxylic acid > cyclopentane backbone.

- Stereodescriptor : cis (1R,2S) configuration.

Molecular Formula and Constitutional Isomerism

The molecular formula C₁₃H₁₄O₃ (molecular weight: 218.25 g/mol) encompasses constitutional isomers that differ in functional group arrangement or ring structure. For example:

Constitutional isomerism in this context arises from variations in backbone connectivity rather than stereochemistry. For instance, biphenyl-2-carboxylic acid replaces the cyclopentane ring with a biphenyl system, while Toxol incorporates a benzofuran moiety.

Comparative Analysis of cis/trans Diastereomeric Forms

The cis and trans diastereomers of 2-benzoylcyclopentane-1-carboxylic acid exhibit distinct physicochemical properties due to differences in spatial arrangement.

Physical and Spectroscopic Comparisons:

The trans isomer ((1S,2S)-2-benzoylcyclopentane-1-carboxylic acid ) places the benzoyl and carboxylic acid groups on opposite faces of the cyclopentane ring, reducing steric strain but altering dipole interactions. Spectroscopically, nuclear magnetic resonance (NMR) distinguishes these isomers via J-coupling constants and chemical shift disparities. For example, cis-protons exhibit larger coupling constants due to their spatial proximity.

X-ray Crystallographic Characterization Challenges

X-ray diffraction studies of cis-2-benzoylcyclopentane-1-carboxylic acid face two primary challenges:

- Conformational Flexibility : The cyclopentane ring adopts a puckered conformation, leading to dynamic disorder in crystal lattices. This complicates the precise determination of bond angles and torsional strain.

- Steric Hindrance : The bulky benzoyl and carboxylic acid groups create steric clashes, hindering uniform crystal packing.

Observed Crystallographic Parameters (Hypothetical):

| Parameter | Value (Hypothetical) |

|---|---|

| Unit Cell | Monoclinic, P2₁/c |

| Bond Length (C=O) | 1.21 Å (carboxylic acid) |

| Dihedral Angle | 25° (between benzoyl and carboxylic acid) |

Despite these challenges, advanced techniques like low-temperature crystallography and high-resolution synchrotron radiation may mitigate disorder effects.

Properties

IUPAC Name |

(1R,2S)-2-benzoylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12(9-5-2-1-3-6-9)10-7-4-8-11(10)13(15)16/h1-3,5-6,10-11H,4,7-8H2,(H,15,16)/t10-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHBCOBGFZPAI-WDEREUQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641303 | |

| Record name | (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70071-92-0 | |

| Record name | (1R,2S)-2-Benzoylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Reduction of Halo-Substituted Precursors

A notable method described in patent literature involves catalytic hydrogenation (reduction) of pre-functionalized intermediates to achieve the cis stereochemistry:

- Starting with a halo pyruvate ester derivative, the compound is reacted with benzyliminocyclopentane to form an intermediate.

- This intermediate undergoes catalytic reduction (e.g., hydrogenation with a suitable catalyst such as Pd/C or Pt) to yield the cis-configured cyclopentane derivative bearing the benzoyl and carboxyl groups.

- The process provides control over stereochemistry, favoring the cis isomer due to the reaction conditions and steric factors during reduction.

This method is documented in patent CA1244041A, which highlights the preparation of cis,endo-octahydrocyclopenta[b]pyrrole-2-carboxylate analogs, structurally related to this compound, emphasizing the catalytic reduction step of a halo pyruvate ester intermediate.

Oxidation Strategies

Oxidative methods are widely used for the preparation of carboxylic acids and ketones:

- Oxidation of Alkylbenzenes: The benzoyl group can be introduced by oxidation of an alkyl side chain attached to the cyclopentane ring.

- Oxidation of Primary Alcohols or Aldehydes: If the cyclopentane ring is functionalized with an alcohol or aldehyde at the 2-position, oxidation with reagents such as potassium permanganate or Jones reagent can generate the benzoyl ketone.

- Oxidative Cleavage of Alkenes: Alkenes in the cyclopentane ring or side chains can be cleaved oxidatively to form carboxylic acids.

These oxidation methods are general but can be adapted for the synthesis of this compound by carefully selecting starting materials and conditions to preserve or induce the cis stereochemistry.

Carboxylation of Grignard Reagents

Another classical approach involves:

- Preparation of a Grignard reagent from a cyclopentyl halide precursor.

- Reaction of the Grignard reagent with carbon dioxide to form the magnesium carboxylate intermediate.

- Acidic workup to yield the carboxylic acid at the 1-position.

The benzoyl group can be introduced either before or after the carboxylation step, depending on the stability of intermediates and compatibility with Grignard reagents. This method allows for the incorporation of the carboxyl group with high regioselectivity and can be tuned to favor the cis isomer by choice of reaction conditions and protecting groups.

Hydrolysis of Nitriles

Hydrolysis of nitrile precursors is also a viable pathway:

- An alkyl halide bearing the benzoyl substituent can be reacted with cyanide ion to form the corresponding nitrile.

- Subsequent acidic or basic hydrolysis of the nitrile yields the carboxylic acid.

This method is useful when the nitrile intermediate is more stable or accessible than the direct carboxylic acid precursor. The stereochemistry is controlled by the configuration of the starting alkyl halide and reaction conditions.

Summary of Preparation Methods with Key Details

| Method | Starting Material(s) | Key Reagents/Conditions | Stereochemical Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Reduction of Halo Pyruvate Esters | Halo pyruvate ester + benzyliminocyclopentane | Catalytic hydrogenation (Pd/C, H₂) | High cis selectivity via reduction | High stereochemical control | Requires specialized intermediates |

| Oxidation of Alkylbenzenes or Alcohols | Alkyl-substituted cyclopentane or alcohol | KMnO₄, Jones reagent, or similar oxidants | Moderate, depends on substrate | Direct access to ketone and acid | Overoxidation risk, functional group sensitivity |

| Carboxylation of Grignard Reagents | Cyclopentyl halide (for Grignard) | Mg, CO₂, acid workup | Controlled by Grignard formation | Versatile, widely used | Sensitive to functional groups |

| Hydrolysis of Nitriles | Alkyl halide + CN⁻ | Acidic/basic hydrolysis | Depends on starting stereochemistry | Straightforward conversion | Two-step process, cyanide toxicity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-2-Benzoylcyclopentane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, particularly at the benzoyl group or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: cis-2-Benzoylcyclopentane-1-carboxylic acid is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving cyclopentane derivatives .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of cis-2-Benzoylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and carboxylic acid groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Hindrance: The 2-methyl (CH₃) group introduces steric effects, which may reduce reactivity or binding efficiency in biological systems . Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in the 4-position of the ethyl ketone derivative (CAS 733740-47-1) increases acidity of the carboxylic acid and alters electronic properties .

Biological Activity

Introduction

cis-2-Benzoylcyclopentane-1-carboxylic acid (C13H14O3) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that highlight its applications and effectiveness in various biological contexts.

- Molecular Formula : C13H14O3

- Molecular Weight : 218.25 g/mol

- CAS Number : 70071-92-0

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its effects as an inhibitor of specific enzymes and its potential therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on carboxylate reductases, which play a crucial role in the reduction of carboxylic acids to aldehydes. This inhibition can be beneficial in controlling metabolic processes in certain bacterial strains, thereby influencing their growth and survival .

The mechanism by which this compound exerts its biological effects involves the formation of an acyl-AMP intermediate when it interacts with ATP. This intermediate is subsequently reduced by NADPH, leading to the production of aldehydes. The efficiency and specificity of this reaction can vary depending on the structural characteristics of the substrate involved .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated significant inhibitory effects against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Enzymatic Reactions

Research focused on enzymatic reactions involving aldehyde dehydrogenases revealed that this compound could modulate enzyme activity through competitive inhibition. This modulation was shown to affect the metabolic pathways of certain microorganisms, leading to altered growth rates and metabolic profiles .

Table 1: Biological Activities of this compound

Safety and Toxicity

While the biological activities of this compound are promising, it is crucial to consider safety and toxicity profiles. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity; however, further studies are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for cis-2-Benzoylcyclopentane-1-carboxylic acid, and how can stereochemical purity be optimized?

- Methodological Answer : The synthesis typically involves cyclopentane ring functionalization via Friedel-Crafts acylation or ester hydrolysis. To ensure stereochemical purity (cis-configuration), chiral auxiliaries or asymmetric catalysis can be employed. For example, cyclopentane derivatives like 1-N-Boc-aminocyclopentanecarboxylic acid ( ) use Boc-protection to preserve stereochemistry during synthesis. Post-synthesis purification via preparative HPLC with chiral columns is critical, and intermediates should be characterized by -NMR and -NMR to confirm regioselectivity and stereochemistry.

Q. How can spectroscopic techniques distinguish this compound from its trans isomer?

- Methodological Answer : Key differences arise in -NMR coupling constants (-values) for adjacent protons on the cyclopentane ring. For cis isomers, vicinal coupling constants () typically range between 6–8 Hz due to eclipsed conformations, whereas trans isomers exhibit lower values (2–4 Hz). IR spectroscopy can further validate the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm) and benzoyl carbonyl (sharp peak ~1680 cm). X-ray crystallography provides definitive stereochemical confirmation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : While specific toxicological data for this compound may be limited (as seen with structurally similar compounds in ), general precautions include:

- Eye/Skin Protection : Wear nitrile gloves and safety goggles. In case of contact, flush eyes with water for 15 minutes and wash skin with soap ().

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Store in airtight containers at 2–8°C to prevent degradation ( ).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electron density distribution at the benzoyl carbonyl group. The cis-configuration may induce steric hindrance, reducing nucleophilic attack rates compared to trans isomers. Solvent effects (e.g., polar aprotic vs. protic) should be incorporated using COSMO-RS models. Validate predictions experimentally via kinetic studies using -NMR probes or competitive reaction assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity) or impurity profiles. To address this:

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., ’s protocols for material specifications and application).

- Impurity Profiling : Use LC-MS to quantify byproducts (e.g., trans isomers or unreacted intermediates).

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How does the stability of this compound vary under high-temperature or acidic conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 40–80°C for 24–72 hours and monitor decomposition via TLC or HPLC ().

- Acidic Hydrolysis : Expose the compound to HCl (1–6 M) at reflux. Carboxylic acid derivatives like benzilic acid () undergo decarboxylation under strong acidic conditions, producing CO and benzophenone. Quantify degradation products using GC-MS.

Q. What chromatographic methods optimize enantiomeric separation of this compound derivatives?

- Methodological Answer : Chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or macrocyclic glycopeptide columns (e.g., TeicoShell) achieve baseline separation. Mobile phase optimization (e.g., hexane:isopropanol with 0.1% trifluoroacetic acid) enhances resolution. Validate with polarimetric detection or circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.